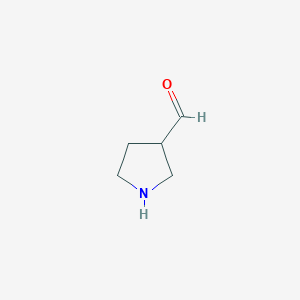

Pyrrolidine-3-carbaldehyde

Description

Significance of Pyrrolidine (B122466) Scaffolds in Advanced Chemical Synthesis

The pyrrolidine ring is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and biologically active compounds. researchgate.net This five-membered nitrogen-containing heterocycle is a core component of many alkaloids and is present in key biomolecules, including the amino acid proline. tandfonline.com The prevalence of the pyrrolidine framework in bioactive molecules has made it a privileged scaffold in medicinal chemistry and drug discovery. researchgate.netontosight.ai

Substituted pyrrolidines are integral to the development of therapeutic agents, serving as enzyme inhibitors and intermediates for pharmaceutically active compounds used in treating central nervous system disorders. oist.jpacs.orggoogle.com The development of synthetic methodologies to create these scaffolds, including asymmetric and organocatalytic approaches, is a major focus of modern organic chemistry. tandfonline.comrsc.orgorganic-chemistry.org Techniques such as multicomponent reactions, [3+2] cycloadditions, and intramolecular C-H aminations have been developed to afford efficient access to diversely functionalized pyrrolidines. tandfonline.comorganic-chemistry.org The ability to generate chiral pyrrolidine derivatives is particularly important, as the stereochemistry often dictates biological activity. researchgate.netorganic-chemistry.org

Strategic Importance of the C3-Carbaldehyde Functionality in Pyrrolidine Derivatives

The strategic placement of a carbaldehyde group at the C3 position of the pyrrolidine ring imparts significant synthetic versatility to the molecule. The aldehyde functional group is a reactive handle that can participate in a wide range of chemical transformations, allowing for the elaboration of the pyrrolidine core into more complex structures. smolecule.com

The aldehyde group can be readily oxidized to form the corresponding pyrrolidine-3-carboxylic acid or reduced to a primary alcohol (pyrrolidine-3-methanol). Furthermore, it serves as an electrophile in nucleophilic addition reactions and can undergo condensation with amines to form imines, which are themselves versatile intermediates for further synthetic manipulations. smolecule.com This reactivity allows for various C-C bond-forming reactions and cyclizations, enabling the construction of intricate molecular architectures, including those with potential biological activity. smolecule.com The dual functionality of derivatives, such as having both an acetyl and an aldehyde group, further expands the range of possible chemical reactions.

Below is a table summarizing key reactions involving the carbaldehyde group on pyrrolidine derivatives.

| Reaction Type | Reagents & Conditions | Product Type | Reference |

| Oxidation | Potassium permanganate (B83412) or chromium trioxide | Carboxylic Acid | |

| Reduction | Sodium borohydride (B1222165) or lithium aluminum hydride | Primary Alcohol | |

| Condensation | Amines | Imine | smolecule.com |

| Nucleophilic Addition | Various nucleophiles | Alcohols or other derivatives | smolecule.com |

Current Research Trajectories and Future Prospects for Pyrrolidine-3-carbaldehyde

Current research involving pyrrolidine-3-carbaldehyde and its derivatives highlights its role as a versatile intermediate in synthetic and medicinal chemistry. smolecule.com It is utilized as a foundational element for constructing more elaborate heterocyclic compounds and potential pharmaceuticals. For instance, derivatives like 1-(Pyridin-4-yl)pyrrolidine-3-carbaldehyde are being explored for their potential in pharmaceutical development due to their structural features. smolecule.com

The future prospects for Pyrrolidine-3-carbaldehyde lie in its continued application as a key building block. Research may focus on its use in developing novel materials with specific electronic or optical properties and as a probe for investigating biological pathways and enzyme mechanisms. smolecule.com The development of new synthetic routes, including multi-component and sequential reactions, makes the compound and its derivatives more accessible for these applications. smolecule.com As organocatalysis and asymmetric synthesis continue to advance, the demand for chiral building blocks like Pyrrolidine-3-carbaldehyde is expected to grow, further solidifying its importance in creating novel, high-value chemical entities.

Below is a table detailing the chemical properties of Pyrrolidine-3-carbaldehyde and some of its derivatives.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| 1-Acetylpyrrolidine-3-carbaldehyde | C₇H₁₁NO₂ | 141.17 | fluorochem.co.uk |

| 1-(Pyridin-4-yl)pyrrolidine-3-carbaldehyde | C₁₀H₁₂N₂O | 176.21 | smolecule.com |

| 1-Benzyl-3-(chloromethyl)pyrrolidine-3-carbaldehyde | C₁₃H₁₆ClNO | 237.73 | chemscene.com |

Structure

3D Structure

Properties

IUPAC Name |

pyrrolidine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c7-4-5-1-2-6-3-5/h4-6H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDOLGICVVPEEHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

In Depth Mechanistic Investigations and Advanced Computational Studies

Reaction Mechanism Elucidation for Synthetic Pathways Involving Pyrrolidine-3-carbaldehyde

The synthesis and reactivity of pyrrolidine-3-carbaldehyde and its derivatives are governed by complex reaction mechanisms that have been extensively investigated. Understanding these pathways is crucial for controlling reaction outcomes and designing efficient synthetic routes. Mechanistic elucidation often involves a combination of experimental studies and computational modeling to identify key reactive species.

Characterization of Key Intermediates and Transition States

Synthetic pathways involving pyrrolidine (B122466) scaffolds frequently proceed through highly reactive intermediates and specific transition states that dictate the reaction's regioselectivity and stereoselectivity.

Enamine and Iminium Intermediates: In the context of organocatalysis, the pyrrolidine moiety is a privileged structure capable of forming enamine and iminium intermediates. ub.eduresearchgate.net Enamine catalysis, a significant method in this field, typically involves the reaction of a secondary amine, such as a pyrrolidine derivative, with a carbonyl compound to form an enamine intermediate. ub.edu This nucleophilic intermediate can then react with various electrophiles. For instance, in multicomponent reactions, an imine intermediate can be formed through the acid-catalyzed condensation of an aldehyde and an amine, which is then protonated to an electrophilic iminium species. beilstein-journals.org

Azomethine Ylides: The 1,3-dipolar cycloaddition reaction is a classic method for preparing five-membered heterocycles like pyrrolidines. nih.gov This reaction involves an azomethine ylide as a key 1,3-dipole intermediate. nih.govacs.org These ylides can be generated reductively from amide and lactam precursors under mild conditions using iridium catalysis. acs.org Computational studies using Density Functional Theory (DFT) have been employed to understand the cycloaddition reactions of these intermediates, revealing that highly asynchronous transition states are often energetically preferred. acs.orgmdpi.com

Transition State Geometry: The stereochemical outcome of many asymmetric reactions is determined by the geometry of the transition state. In proline-catalyzed aldol (B89426) reactions, for example, a Zimmermann-Traxler-like transition state is often invoked to explain the observed enantioselectivity. researchgate.net Hydrogen bonding and the specific geometry required for proton transfer within the transition state are critical factors that determine the stereoselectivity of the reaction. researchgate.net Computational investigations have shown that subtle differences in catalyst structure can significantly influence the geometry of these transition states. researchgate.net

Kinetic and Thermodynamic Aspects of Pyrrolidine-3-carbaldehyde Reactions

The final product distribution in reactions with multiple possible outcomes can be governed by either kinetic or thermodynamic control. wikipedia.orglibretexts.org

Kinetic vs. Thermodynamic Control: Under kinetic control, the major product is the one that is formed the fastest, meaning it has the lowest activation energy. libretexts.orgmasterorganicchemistry.com This is often favored at lower reaction temperatures where reactions are effectively irreversible. libretexts.org Under thermodynamic control, the reaction is reversible and reaches equilibrium, leading to the most stable product as the major component. wikipedia.orgmasterorganicchemistry.com This is typically favored at higher temperatures. wikipedia.org

Application in Pyrrolidine Chemistry: In the synthesis of certain pyrrolidine derivatives, DFT calculations have indicated that kinetic selectivity is more significant than thermodynamic selectivity in the formation of the main products. beilstein-journals.org Similarly, the regio- and stereoselectivity in Michael additions of pyrrolidine-derived enamines are not explained by the stability differences of the enamine isomers, disproving a thermodynamic-control hypothesis and pointing towards kinetic control. researchgate.net The rate-determining step in some pyrrolidine syntheses has been identified through DFT calculations as a hydrogen atom transfer (HAT) to an enamide. acs.org

The interplay between kinetic and thermodynamic factors is critical, and reaction conditions such as temperature, solvent, and reaction time can be manipulated to favor the desired product. wikipedia.org

Applications of Computational Chemistry in Pyrrolidine-3-carbaldehyde Research

Computational chemistry has become an indispensable tool for investigating the properties and reactivity of molecules like pyrrolidine-3-carbaldehyde. ox.ac.uk It provides insights at a molecular level that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) Calculations for Reaction Energetics and Pathways

DFT is a powerful quantum mechanical method used to study the electronic structure of molecules. It is widely applied to elucidate reaction mechanisms, calculate reaction energies, and map potential energy surfaces. ub.eduarxiv.org

Methodology: A computational study involves choosing a theoretical method (functional) and a basis set. ub.edu Commonly used functionals include B3LYP and M06-2X, with basis sets like 6-31G(d) or Def2TZVP. ub.edubeilstein-journals.orgmdpi.com The choice of functional is critical, as some may not accurately describe the energies of certain intermediates, such as enamines. ub.edu Calculations can provide key thermodynamic data, including Gibbs free energy of activation (ΔG‡) and reaction free energy (ΔGº). ub.edubeilstein-journals.org

Mechanistic Insights: DFT calculations have been instrumental in studying 1,3-dipolar cycloaddition reactions, confirming reaction pathways and explaining regio- and diastereoselectivity. mdpi.com For example, calculations have shown that the higher reactivity of cyclic alkynes compared to acyclic ones in these reactions can be attributed to factors revealed by DFT. mdpi.com In some cases, DFT has helped to distinguish between concerted and stepwise radical-mediated mechanisms. mdpi.com These theoretical studies provide robust support for experimental findings and help in understanding complex reaction landscapes. beilstein-journals.orgmdpi.com

| Functional | Basis Set | Application | Reference |

|---|---|---|---|

| B3LYP | 6-31G(d) | Geometry optimization and energy calculations of enamines and related intermediates. | ub.edu |

| M06-2X | 6-311++G(d)//M06-2X/6-31+G(d) | Calculation of activation energies (ΔG≠) in cycloaddition reactions. | mdpi.com |

| B3LYP | 6-311++G(2d,2p)//B3LYP/6-31+G(d,p) | Investigation of tautomerism and reaction mechanisms in pyrrolin-2-ones. | beilstein-journals.org |

| M06-2X | Def2TZVP/SMD(MeCN) | Elucidation of stepwise vs. concerted mechanisms in cycloadditions involving nitrile oxides. | mdpi.com |

Conformational Analysis and Stereochemical Predictions of Pyrrolidine-3-carbaldehyde Derivatives

The five-membered pyrrolidine ring is not planar and exists in puckered conformations, typically described as "envelope" or "twist" forms. beilstein-journals.org The specific conformation adopted by a pyrrolidine derivative can profoundly influence its reactivity and the stereochemical outcome of its reactions.

Conformational Preferences: The substituents on the pyrrolidine ring dictate the preferred conformation. researchgate.netbeilstein-journals.org Computational methods are used to perform rigorous conformational analyses, identifying all low-energy conformers and their relative stabilities. researchgate.net For instance, the presence of a fluorine atom at the C-3 position can significantly influence the conformational equilibrium. beilstein-journals.org The energy differences between conformers can be small, necessitating high-accuracy electronic structure methods for reliable predictions. researchgate.net

Stereoselectivity: The stereochemistry of products formed in reactions involving pyrrolidine derivatives is often linked to the preferred conformation of the catalyst or a key intermediate. researchgate.net DFT calculations can analyze the transition states leading to different stereoisomers. The relative energies of these transition states allow for the prediction of enantiomeric or diastereomeric ratios. For proline-related catalysts, the ring puckering (up or down conformation) has been shown to be a key factor in determining stereoselectivity in aldol reactions. researchgate.net

| Molecule/System | Conformers Compared | Calculated Energy Difference (kcal/mol) | Computational Method | Significance | Reference |

|---|---|---|---|---|---|

| Substituted 3-hydroxy-3-pyrroline-2-one (4a vs 4a') | Tautomers | 1.3 (gas phase), 0.4 (ethanol) | B3LYP/6-311++G(2d,2p) | Small energy difference contributes to rapid tautomerism. | beilstein-journals.org |

| Proline Catalyst Transition State | 'up' vs 'down' ring pucker | 1.9 - 2.5 | B3LYP/6-31G(d,p) | Preference for a specific pucker in the transition state dictates enantioselectivity. | researchgate.net |

In Silico Approaches to Catalyst Design for Asymmetric Synthesis

The pyrrolidine scaffold is central to many of the most successful organocatalysts used in asymmetric synthesis. nih.govresearchgate.net Computational chemistry, or in silico design, plays a vital role in the development of new and more efficient catalysts. mdpi.commdpi.com

Rational Catalyst Design: By understanding the mechanism of catalysis at a molecular level, new catalysts can be designed rationally. researchgate.net Computational modeling of transition states can reveal key interactions, such as hydrogen bonds, that are responsible for stereocontrol. unibo.it For example, DFT studies on bifunctional prolinamide catalysts have elucidated how intramolecular hydrogen bonds can lock the catalyst's conformation, thereby enhancing selectivity. unibo.it

Virtual Screening and Optimization: Computational methods allow for the virtual screening of libraries of potential catalysts, predicting their effectiveness before undertaking costly and time-consuming laboratory synthesis. mdpi.com Once a promising catalyst scaffold is identified, its structure can be fine-tuned in silico by modifying substituents to optimize reactivity and selectivity. This approach accelerates the discovery process for catalysts tailored to specific asymmetric transformations, such as Michael additions, aldol reactions, and cycloadditions. mdpi.comnih.gov

Architectural Applications of Pyrrolidine 3 Carbaldehyde As a Chiral Building Block

Construction of Complex Pyrrolidine-Containing Molecular Architectures

The strategic use of pyrrolidine-3-carbaldehyde enables the synthesis of intricate molecular frameworks, including polycyclic and spirocyclic systems, as well as its incorporation into larger, advanced heterocyclic scaffolds.

The pyrrolidine (B122466) scaffold is a key structural motif in a wide array of biologically significant molecules. researchgate.net Pyrrolidine-3-carbaldehyde provides a convenient entry point for the synthesis of complex polycyclic and spirocyclic derivatives. One common strategy involves the in-situ generation of azomethine ylides from the condensation of an amino acid with an aldehyde, which can then undergo [3+2] cycloaddition reactions. While not directly using pyrrolidine-3-carbaldehyde as the starting aldehyde, this methodology highlights a pathway where its derivatives could be employed. For instance, the reaction of isatin (B1672199) and L-proline can generate an intermediate that reacts with 2H-chromene-3-carbaldehyde to form spiroheterocycles. tandfonline.com

Spirocyclic pyrrolidines, in particular, are of significant interest in drug discovery as they introduce three-dimensional complexity into molecular design. nih.govosi.lvenamine.net The synthesis of spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} scaffolds has been achieved through a multicomponent 1,3-dipolar cycloaddition reaction. ua.es This reaction, involving an allylamine, a maleimide (B117702), and cinnamaldehyde, demonstrates the formation of a spirocyclic system where a pyrrolidine ring is central. ua.es While this example does not explicitly start with pyrrolidine-3-carbaldehyde, the aldehyde functionality is crucial for the initial formation of the azomethine ylide, a role that pyrrolidine-3-carbaldehyde could fulfill in analogous synthetic designs.

The pyrrolidine ring is a privileged structure in medicinal chemistry, and its incorporation into larger, more complex heterocyclic systems is a common strategy for the development of novel therapeutic agents. researchgate.netnih.gov Pyrrolidine-3-carbaldehyde can serve as a key intermediate for the elaboration of such advanced scaffolds. For example, the aldehyde group can be readily converted into other functionalities, such as carboxylic acids or amines, which can then be used in subsequent cyclization or coupling reactions to build fused or bridged heterocyclic systems.

The synthesis of pyrrolidine-fused heterocycles is an active area of research. researchgate.net Methodologies for constructing such systems often rely on multicomponent reactions that can efficiently generate molecular complexity in a single step. The reactivity of the aldehyde group in pyrrolidine-3-carbaldehyde makes it an ideal candidate for participation in such transformations, allowing for its seamless integration into diverse heterocyclic frameworks.

Role in the Synthesis of Natural Product Analogues and Designed Scaffolds

The structural motif of pyrrolidine is found in a vast number of natural products, many of which exhibit potent biological activity. baranlab.org Consequently, the synthesis of natural product analogues containing the pyrrolidine core is a major focus of synthetic chemistry. Pyrrolidine-3-carbaldehyde represents a valuable chiral starting material for the stereoselective synthesis of these complex molecules. nih.govsemanticscholar.org

The aldehyde functionality can be exploited in various carbon-carbon bond-forming reactions to append the necessary side chains and build up the carbon skeleton of the target natural product. Furthermore, the inherent chirality of pyrrolidine-3-carbaldehyde can be used to control the stereochemistry of newly formed chiral centers during the synthesis. The development of designed molecular scaffolds, often inspired by natural product structures, is another area where pyrrolidine-3-carbaldehyde finds application. mdpi.com These scaffolds are designed to interact with specific biological targets and often incorporate the pyrrolidine ring to impart favorable pharmacokinetic properties. nih.gov

Catalytic Utilities of Pyrrolidine-3-carbaldehyde Derivatives in Stereoselective Transformations

Derivatives of pyrrolidine-3-carbaldehyde have emerged as powerful organocatalysts for a variety of stereoselective transformations. The pyrrolidine moiety, often in combination with other functional groups, can activate substrates and control the stereochemical outcome of a reaction. mdpi.comnih.govnih.govresearchgate.net

The design of new organocatalysts is a rapidly evolving field, and pyrrolidine-based structures have proven to be particularly effective. beilstein-journals.org Pyrrolidine-3-carbaldehyde can be readily modified to introduce various substituents that can tune the steric and electronic properties of the resulting catalyst. For example, the aldehyde can be converted to an amine, which can then be further functionalized. This modularity allows for the rational design of catalysts tailored for specific applications.

New pyrrolidine-based organocatalysts have been synthesized and successfully applied in asymmetric Michael additions of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee. nih.govbeilstein-journals.org These catalysts often feature bulky substituents on the pyrrolidine ring to create a well-defined chiral environment.

Organocatalysts derived from pyrrolidine structures are highly effective in promoting a wide range of enantioselective carbon-carbon and carbon-heteroatom (C-X) bond-forming reactions. acs.org For example, pyrrolidine-3-carboxylic acid, a close derivative of the corresponding aldehyde, has been shown to be an efficient catalyst for anti-Mannich-type reactions, affording products with high diastereoselectivity and enantioselectivity. nih.govacs.org This highlights the potential of catalysts derived from the pyrrolidine-3-carbaldehyde scaffold in similar transformations.

The Michael addition is another key C-C bond-forming reaction that can be catalyzed by pyrrolidine-based organocatalysts. rsc.org These catalysts have been successfully employed in the asymmetric Michael addition of aldehydes to nitroolefins. nih.govbeilstein-journals.org The development of organocatalytic methods for the synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael additions further underscores the utility of this structural motif in catalysis. rsc.orgresearchgate.netrsc.org

Interactive Data Table: Enantioselective Michael Addition using Pyrrolidine-Derived Organocatalysts

| Catalyst | Aldehyde | Nitroolefin | Solvent | Temp (°C) | Yield (%) | dr (syn:anti) | ee (%) (syn) | ee (%) (anti) |

| OC1 | 3-Phenylpropionaldehyde | trans-β-Nitrostyrene | CH₂Cl₂ | rt | 99 | 70:30 | 68 | 44 |

| OC2 | 3-Phenylpropionaldehyde | trans-β-Nitrostyrene | CH₂Cl₂ | rt | 95 | 78:22 | 68 | 63 |

| OC4 | 3-Phenylpropionaldehyde | trans-β-Nitrostyrene | Methylcyclohexane | 0 | - | - | - | - |

Data sourced from a study on new pyrrolidine-based organocatalysts. beilstein-journals.org

Advanced Spectroscopic and Analytical Methodologies in Pyrrolidine 3 Carbaldehyde Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure and stereochemistry. For a molecule like pyrrolidine-3-carbaldehyde, which contains a chiral center at the C3 position, advanced NMR techniques would be indispensable for its characterization.

Typically, ¹H NMR spectroscopy would provide information on the chemical environment of each proton, with chemical shifts and coupling constants revealing the connectivity and dihedral angles between protons. For instance, the aldehyde proton would likely appear as a distinct singlet or doublet in the downfield region of the spectrum. The protons on the pyrrolidine (B122466) ring would exhibit complex splitting patterns due to coupling with each other.

¹³C NMR spectroscopy would complement the proton data by providing the number of unique carbon environments and their electronic nature. The carbonyl carbon of the aldehyde group would be readily identifiable by its characteristic chemical shift in the range of 190-200 ppm.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for assigning the proton and carbon signals unequivocally by establishing ¹H-¹H and ¹H-¹³C correlations, respectively. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments would be essential for determining the relative stereochemistry of the substituents on the pyrrolidine ring by identifying protons that are close in space.

However, a diligent search of scientific databases has not yielded any specific ¹H or ¹³C NMR data, including chemical shifts and coupling constants, for pyrrolidine-3-carbaldehyde. Without this fundamental data, a detailed analysis of its stereochemical and structural assignment is not possible.

Advanced Mass Spectrometry (MS) Techniques for Molecular Characterization and Reaction Monitoring

Advanced mass spectrometry (MS) techniques are vital for determining the molecular weight and elemental composition of a compound, as well as for monitoring the progress of chemical reactions. For pyrrolidine-3-carbaldehyde, techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) would be employed.

High-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion, allowing for the confirmation of its elemental formula (C₅H₉NO). The fragmentation pattern observed in the mass spectrum would offer structural information, with characteristic losses corresponding to different parts of the molecule. For instance, the loss of the formyl group (CHO) would be a likely fragmentation pathway.

MS can also be a powerful tool for real-time reaction monitoring, allowing chemists to track the consumption of reactants and the formation of products, including pyrrolidine-3-carbaldehyde, in a synthetic sequence. This is particularly useful for optimizing reaction conditions and identifying potential intermediates or byproducts.

Despite the utility of these techniques, no published mass spectra or detailed fragmentation analyses for pyrrolidine-3-carbaldehyde could be located.

Chromatographic and Separation Techniques for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of a chemical compound and for separating enantiomers to determine its enantiomeric excess (ee).

High-performance liquid chromatography (HPLC) is a standard method for purity analysis. A suitable reversed-phase or normal-phase method would be developed to separate pyrrolidine-3-carbaldehyde from any starting materials, reagents, or byproducts. The purity would then be determined by the relative peak area of the main compound.

For the determination of enantiomeric excess, chiral chromatography is the most common and reliable technique. This involves the use of a chiral stationary phase (CSP) in either HPLC or gas chromatography (GC). The two enantiomers of pyrrolidine-3-carbaldehyde would interact differently with the chiral stationary phase, leading to their separation and allowing for the quantification of each enantiomer. The choice of the chiral column and the mobile phase would be critical for achieving baseline separation.

Unfortunately, specific HPLC or GC methods for the analysis of pyrrolidine-3-carbaldehyde, including details on columns, mobile phases, and detection methods for either purity or enantiomeric excess determination, are not described in the available scientific literature.

Q & A

Q. What are the common synthetic routes for Pyrrolidine-3-carbaldehyde, and how can their efficiency be experimentally validated?

Pyrrolidine-3-carbaldehyde is typically synthesized via reductive amination of 3-pyrrolidinyl ketones or oxidation of pyrrolidine alcohols. To validate efficiency, researchers should compare yields, purity (via HPLC or GC-MS), and reaction conditions (temperature, catalysts) across methods. For reproducibility, ensure strict control of anhydrous conditions and inert atmospheres during synthesis. Primary literature should be prioritized to identify established protocols .

Q. Which spectroscopic techniques are most reliable for characterizing Pyrrolidine-3-carbaldehyde, and how should data interpretation be standardized?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, focusing on aldehyde proton signals (~9-10 ppm) and pyrrolidine ring protons. Infrared (IR) spectroscopy can validate the aldehyde group (stretching ~1720 cm⁻¹). Researchers must calibrate instruments using reference compounds and cross-validate findings with computational simulations (e.g., DFT calculations) to resolve ambiguities .

Q. How can researchers mitigate air sensitivity and instability of Pyrrolidine-3-carbaldehyde during storage?

Store the compound under inert gas (argon/nitrogen) in sealed, flame-dried glassware. Add stabilizers like hydroquinone or BHT to inhibit oxidation. Regularly monitor purity via TLC or NMR. For long-term storage, lyophilization or preparation as a stable salt derivative (e.g., hydrochloride) is recommended .

Advanced Research Questions

Q. What strategies resolve contradictions in reported enantioselective synthesis yields of Pyrrolidine-3-carbaldehyde?

Discrepancies may arise from chiral catalyst efficiency (e.g., Jacobsen’s catalyst vs. enzymatic methods) or reaction solvent polarity. Researchers should replicate studies under identical conditions, perform chiral HPLC to confirm enantiomeric excess (ee), and apply statistical tools (e.g., ANOVA) to isolate variables. Cross-referencing crystallographic data (CCDC) can validate stereochemical outcomes .

Q. How can computational modeling optimize Pyrrolidine-3-carbaldehyde’s reactivity in asymmetric catalysis?

Density Functional Theory (DFT) calculations can predict transition states and activation energies for enantioselective reactions. Molecular docking studies (e.g., AutoDock Vina) may reveal interactions with chiral catalysts. Validate models by correlating computational results with experimental ee values and kinetic data. Use software like Gaussian or ORCA for simulations .

Q. What methodologies address conflicting bioactivity data in Pyrrolidine-3-carbaldehyde’s role as a pharmaceutical intermediate?

Contradictory in vitro vs. in vivo results may stem from metabolic instability or off-target effects. Researchers should:

- Perform dose-response assays across cell lines.

- Use metabolic profiling (LC-MS/MS) to identify degradation products.

- Apply cheminformatics tools (e.g., SwissADME) to predict pharmacokinetics. Triangulate findings with transcriptomic or proteomic datasets to confirm mechanistic pathways .

Methodological Frameworks

Q. How can the PICO framework structure research on Pyrrolidine-3-carbaldehyde’s therapeutic potential?

- Population: Target enzyme/receptor (e.g., kinase inhibitors).

- Intervention: Pyrrolidine-3-carbaldehyde derivatives.

- Comparison: Existing inhibitors (e.g., FDA-approved drugs).

- Outcome: IC₅₀ values, selectivity ratios. This approach ensures systematic hypothesis testing and reduces bias in activity studies .

Q. What experimental designs improve reproducibility in Pyrrolidine-3-carbaldehyde-based catalysis studies?

Use factorial Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent, catalyst loading). Include negative controls (e.g., catalyst-free reactions) and report confidence intervals for yields. Share raw data and computational workflows via repositories like Zenodo to enhance transparency .

Data Contradiction Analysis

Q. How should researchers interpret conflicting NMR assignments for Pyrrolidine-3-carbaldehyde derivatives?

Discrepancies often arise from solvent effects or dynamic processes (e.g., ring puckering). Perform variable-temperature NMR to detect conformational changes. Compare with X-ray crystallography data or use NOESY/ROESY to resolve spatial proximities. Collaborative validation with independent labs is critical .

Q. What steps validate conflicting cytotoxicity results in cell-based assays?

- Standardize cell culture conditions (passage number, media).

- Use orthogonal assays (e.g., MTT, apoptosis markers).

- Apply Bland-Altman plots to assess inter-lab variability.

- Replicate in 3D organoid models for physiological relevance .

Ethical and Reporting Standards

Q. How can researchers ensure ethical compliance in publishing Pyrrolidine-3-carbaldehyde data?

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Disclose conflicts of interest and cite primary literature. Use platforms like PubChem for depositing spectral data. Follow IUPAC nomenclature and ACS style guidelines for chemical reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.